(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate
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Overview
Description
The compound (8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-yl) benzoate is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification reactions, where benzoic acid derivatives react with alcohols in the presence of catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often occur at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful for investigating cellular processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate
- (8-methoxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate
Uniqueness
Compared to similar compounds, (8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate is unique due to its benzoyloxy functional group. This group enhances its reactivity and allows for specific interactions with biological targets, making it more versatile in scientific research and industrial applications.
Properties
Molecular Formula |
C26H28O8 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate |
InChI |
InChI=1S/C26H28O8/c1-25(2)31-19-17(29-23(27)15-11-7-5-8-12-15)21-22(34-26(3,4)33-21)18(20(19)32-25)30-24(28)16-13-9-6-10-14-16/h5-14,17-22H,1-4H3 |
InChI Key |
VYSOWHJWBSQMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(C3C(C2OC(=O)C4=CC=CC=C4)OC(O3)(C)C)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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